2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone
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Overview
Description
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone is a complex organic compound with a unique structure that combines quinazoline and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and catalysts that facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C). The reaction conditions, including temperature, pressure, and time, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone
Uniqueness
What sets 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H24N8O |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H24N8O/c1-13-6-7-16-14(2)25-21(27-18(16)10-13)30-22-28-19(11-20(32)29-22)17-12-24-23(26-15(17)3)31-8-4-5-9-31/h6-7,10-12H,4-5,8-9H2,1-3H3,(H2,25,27,28,29,30,32) |
InChI Key |
QPEJWLBQQHODKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCC5 |
Origin of Product |
United States |
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